molecular formula C27H36N2O3 B11973862 4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide

4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide

Cat. No.: B11973862
M. Wt: 436.6 g/mol
InChI Key: ALYYZVRSZQAOBM-UHFFFAOYSA-N
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Description

4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with a decyloxy substituent and an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Isoindolinone Moiety: This can be achieved by the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Attachment of the Decyloxy Group: The decyloxy group can be introduced via an etherification reaction using decanol and a suitable leaving group such as tosyl chloride.

    Formation of the Benzamide Core: The final step involves the coupling of the isoindolinone derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindolinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the compound, potentially converting them to alcohols.

    Substitution: The benzamide core can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating mixtures (for nitration) or halogens (for halogenation).

Major Products

    Oxidation: Oxidized derivatives of the isoindolinone moiety.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzamide derivatives depending on the substituent introduced.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.

    Industrial Applications: It may find use in the synthesis of advanced polymers or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The isoindolinone moiety may play a crucial role in binding to these targets, while the decyloxy group could influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(decyloxy)-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzamide is unique due to the presence of the decyloxy group, which can significantly alter its physical and chemical properties compared to similar compounds. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

Molecular Formula

C27H36N2O3

Molecular Weight

436.6 g/mol

IUPAC Name

4-decoxy-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzamide

InChI

InChI=1S/C27H36N2O3/c1-2-3-4-5-6-7-8-11-20-32-24-16-14-22(15-17-24)26(30)28-18-19-29-21-23-12-9-10-13-25(23)27(29)31/h9-10,12-17H,2-8,11,18-21H2,1H3,(H,28,30)

InChI Key

ALYYZVRSZQAOBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NCCN2CC3=CC=CC=C3C2=O

Origin of Product

United States

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